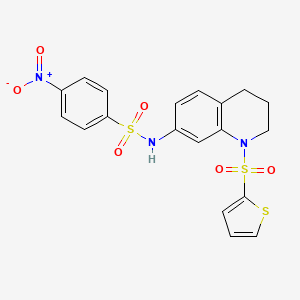

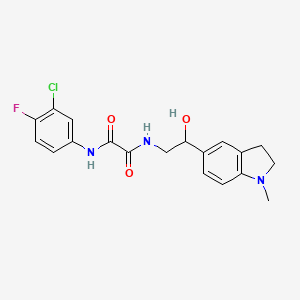

![molecular formula C8H6ClN3 B2385149 Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl- CAS No. 1260519-71-8](/img/structure/B2385149.png)

Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-b]pyrazine is a tailor-made fluorescent core designed for cost-effective multicolor display applications . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY) .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine involves the design and creation of a new tailor-made fluorescent core . Multicomponent synthesis methods have been used to create novel pyrido[2,3-b]pyrazine-based heterocyclic compounds .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine is simple and has been designed for high photoluminescence quantum efficiency (PLQY) . The structure of the novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been ascertained by spectral techniques such as NMR and FT-IR .Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazine are crucial for its applications in OLEDs . The band gap of the pyrido[2,3-b]pyrazine family can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazine exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . It also exhibits a wide range of emissions spanning the entire visible region from blue to red .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Pyrido[2,3-b]pyrazine derivatives have been synthesized through various methodologies, demonstrating the versatility of this scaffold in organic chemistry. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, involving metal-free and metal-catalyzed amination reactions, illustrates the compound's utility in creating materials with promising optoelectronic applications due to their significant optical and thermal properties (Meti et al., 2017). Another study reports the facile synthesis of Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine bearing a thiophene moiety, highlighting the compound's role in generating complex molecules with potential biological activities (Elsaman et al., 2013).

Potential in Medicinal Chemistry

The synthesis and structure-activity relationship studies of 2-pyridones, which involve the transformation of nitrogen-containing heterocycles, indicate the potential of Pyrido[2,3-b]pyrazine derivatives as potent DNA gyrase inhibitors with broad-spectrum antibacterial activity (Li et al., 1996). Such compounds are particularly effective against drug-resistant bacterial strains, showcasing the therapeutic potential of derivatives synthesized from Pyrido[2,3-b]pyrazine.

Applications in Materials Science

The compound has also found applications in materials science, particularly in the development of organic optoelectronic materials. The efficient synthesis methods for Pyrido[2,3-b]pyrazine derivatives enable the exploration of their optical properties, thermal stability, and molecular packing, which are crucial for their potential use in optoelectronic devices (Meti et al., 2017).

Wirkmechanismus

Target of Action

It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.

Biochemical Pathways

Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair

Result of Action

Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-2-methylpyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARAETSZJAIRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

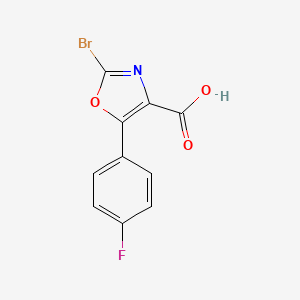

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

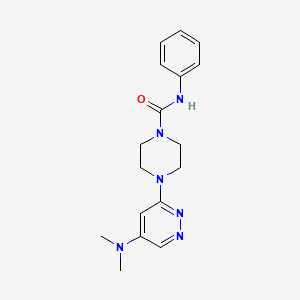

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

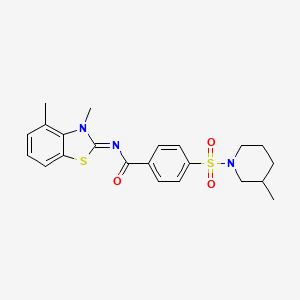

![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)

![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)